

# 2-Chloro-4,6-dimethoxypyrimidine CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dimethoxypyrimidine

Cat. No.: B058521

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## In-Depth Technical Guide: 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two electron-donating methoxy groups, make it an invaluable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

## Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	13223-25-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	174.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[2]</a>
Melting Point	101-105 °C	<a href="#">[2]</a>
Purity	≥ 98% (GC)	<a href="#">[2]</a>
IUPAC Name	2-chloro-4,6-dimethoxypyrimidine	<a href="#">[1]</a>

## Spectroscopic Data

While comprehensive, experimentally validated spectral assignments for 2-Chloro-4,6-dimethoxypyrimidine are not readily available in the public domain, the following table provides predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and typical IR absorption bands based on its structure and data from analogous compounds.

Spectroscopy	Assignments
<sup>1</sup> H NMR (Predicted)	δ (ppm): ~6.1 (s, 1H, Ar-H), ~4.0 (s, 6H, 2 x -OCH <sub>3</sub> )
<sup>13</sup> C NMR (Predicted)	δ (ppm): ~172 (C-O), ~162 (C-Cl), ~88 (Ar-C-H), ~55 (-OCH <sub>3</sub> )
IR (KBr Pellet)	ν (cm <sup>-1</sup> ): ~3000 (C-H stretch), ~1600 (C=N stretch), ~1480 (C=C stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch)

## Solubility Profile

Quantitative solubility data for 2-Chloro-4,6-dimethoxypyrimidine in various organic solvents is not extensively published. However, based on its chemical structure and qualitative information for similar pyrimidine derivatives, it is expected to be soluble in a range of common organic solvents.

Solvent	Qualitative Solubility
Chloroform	Soluble
Dichloromethane (DCM)	Soluble
Ethyl Acetate	Soluble
Tetrahydrofuran (THF)	Soluble
Acetone	Soluble
Methanol	Soluble
Ethanol	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section.

## Synthesis and Reactivity

2-Chloro-4,6-dimethoxypyrimidine is typically synthesized from 2-amino-4,6-dimethoxypyrimidine via a diazotization reaction.<sup>[4]</sup> The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

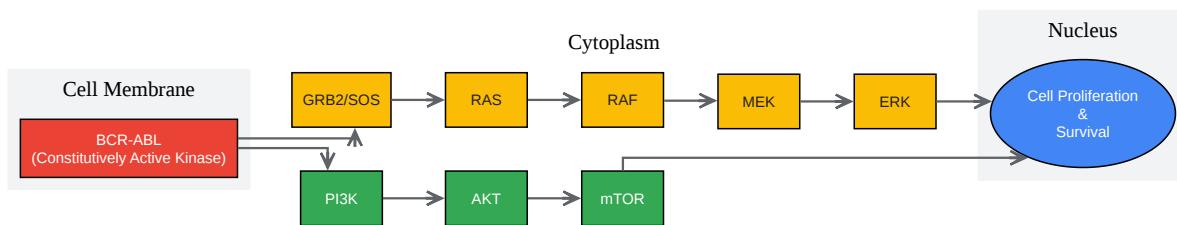
## Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. 2-Chloro-4,6-dimethoxypyrimidine is a key

starting material for the synthesis of various substituted aminopyrimidines, a class of compounds known to exhibit potent inhibitory activity against a range of kinases, including BCR-ABL, a key target in chronic myeloid leukemia (CML).[\[5\]](#)[\[6\]](#)

## The BCR-ABL Signaling Pathway

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[\[6\]](#)[\[7\]](#)[\[8\]](#) Key pathways activated by BCR-ABL include the Ras/MAPK pathway and the PI3K/Akt pathway.[\[5\]](#)[\[6\]](#)



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BCR-ABL Signaling Pathway

## Experimental Protocols

### Protocol for Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol is based on the diazotization of 2-amino-4,6-dimethoxypyrimidine.[\[4\]](#)

#### Materials:

- 2-Amino-4,6-dimethoxypyrimidine
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO<sub>2</sub>)
- Sodium Hydroxide (NaOH)
- Ethyl Acetate
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

**Procedure:**

- In a four-necked flask, add concentrated HCl and cool to 0 °C.
- Add 2-amino-4,6-dimethoxypyrimidine in portions while maintaining the temperature at 0 °C and stir for 1 hour.
- Cool the reaction mixture to -15 °C.
- Slowly add a pre-cooled aqueous solution of NaNO<sub>2</sub> dropwise, keeping the temperature between -15 °C and -10 °C.
- After the addition is complete, continue stirring at this temperature for another hour.
- Slowly neutralize the reaction mixture to pH 7 by the dropwise addition of a 30% aqueous NaOH solution, maintaining the temperature below -5 °C.
- Collect the resulting precipitate by vacuum filtration.
- Extract the crude product from the solid with ethyl acetate.
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield pure 2-chloro-4,6-dimethoxypyrimidine as white crystals.

## Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with an arylboronic acid.

### Materials:

- 2-Chloro-4,6-dimethoxypyrimidine
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ )
- Solvent (e.g., 1,4-dioxane/water mixture)
- Ethyl Acetate
- Brine

### Procedure:

- To a microwave reactor vial, add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.),  $\text{K}_2\text{CO}_3$  (3.0 equiv.), and  $\text{Pd}(\text{PPh}_3)_4$  (0.05 equiv.).
- Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1) via syringe.
- Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15-30 minutes.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- Extract the mixture with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Protocol for Determination of Solubility

This protocol outlines a method to determine the quantitative solubility of 2-Chloro-4,6-dimethoxypyrimidine in an organic solvent.

### Materials:

- 2-Chloro-4,6-dimethoxypyrimidine
- Selected organic solvent (e.g., THF, ethanol)
- Thermostatically controlled shaker
- Analytical balance
- Filtration apparatus (e.g., syringe filter)

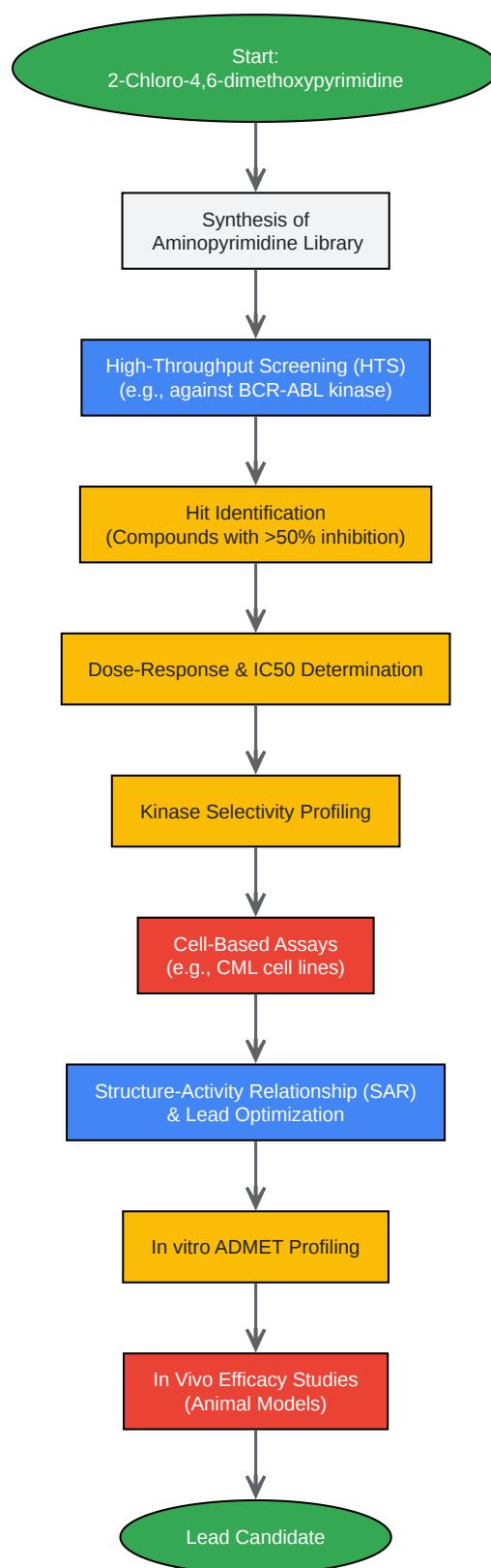
### Procedure:

- Add an excess amount of 2-chloro-4,6-dimethoxypyrimidine to a known volume of the selected solvent in a sealed vial.
- Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended solids.
- Accurately weigh an empty, dry container.
- Transfer the filtered solution to the pre-weighed container.

- Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
- Weigh the container with the dried solute.
- Calculate the solubility in g/L or mg/mL.

## Workflow for Kinase Inhibitor Screening

The development of novel kinase inhibitors from a pyrimidine scaffold typically follows a multi-step workflow, from initial screening to lead optimization.



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### Workflow for Kinase Inhibitor Screening

This workflow begins with the synthesis of a library of diverse aminopyrimidine compounds from 2-chloro-4,6-dimethoxypyrimidine.[9][10][11] These compounds are then subjected to high-throughput screening against the target kinase. Hits are further characterized for their potency ( $IC_{50}$ ), selectivity against other kinases, and activity in cell-based models. Promising compounds undergo structure-activity relationship (SAR) studies to optimize their properties, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies to identify a lead candidate for further development.[9][12]

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